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Compound of Interest

Compound Name: 5-Bromoquinolin-3-ol

Cat. No.: B1507835 Get Quote

Introduction
5-Bromoquinolin-3-ol is a halogenated derivative of the quinoline scaffold, a privileged

heterocyclic motif in medicinal chemistry and materials science. The introduction of a bromine

atom at the 5-position and a hydroxyl group at the 3-position significantly influences the

molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Accurate structural elucidation and purity assessment are paramount for any research or

development endeavor involving this compound. This technical guide provides a

comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the

characterization of 5-Bromoquinolin-3-ol. While direct experimental spectra for this specific

molecule are not readily available in the public domain, this guide will present a detailed,

predictive analysis based on established spectroscopic principles and data from closely related

structural analogs.

Molecular Structure and Spectroscopic Overview
The structural framework of 5-Bromoquinolin-3-ol dictates its spectroscopic signature. The

quinoline core is a bicyclic aromatic system, giving rise to complex signals in the aromatic

region of the NMR spectrum. The hydroxyl group will exhibit a characteristic stretching

frequency in the IR spectrum, and its proton's chemical shift in ¹H NMR will be sensitive to

solvent and concentration. The bromine atom's primary influence will be observed in the mass

spectrum through its distinct isotopic pattern and in the ¹³C NMR spectrum through its

electronic effect on the attached carbon.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. It provides detailed information about the chemical environment, connectivity, and

spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 5-Bromoquinolin-3-ol is expected to show five distinct signals in the

aromatic region, corresponding to the five protons on the quinoline ring system, and one signal

for the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing

effects of the nitrogen atom and the bromine atom, as well as the electron-donating effect of

the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromoquinolin-3-ol in DMSO-d₆

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.5 - 8.7 d ~2.5

H-4 ~7.4 - 7.6 d ~2.5

H-6 ~7.8 - 8.0 dd ~8.5, 7.5

H-7 ~7.6 - 7.8 t ~7.5

H-8 ~7.9 - 8.1 dd ~8.5, 1.0

3-OH Variable (~9.5 - 10.5) br s -

Disclaimer: These are predicted values based on data from analogous compounds and may

vary from experimental results.

Interpretation and Causality:

H-2 and H-4: These protons are part of the pyridine ring and are deshielded by the adjacent

electronegative nitrogen atom. They are expected to appear as doublets due to coupling with

each other.
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H-6, H-7, and H-8: These protons on the benzene ring will exhibit chemical shifts and

coupling patterns typical of a substituted benzene system. The bromine at C-5 will influence

the electronic environment of these protons.

3-OH: The hydroxyl proton's chemical shift is highly variable and depends on factors like

solvent, temperature, and concentration due to hydrogen bonding. In DMSO-d₆, it is

expected to appear as a broad singlet at a relatively high chemical shift.

¹³C NMR Spectroscopy: The Carbon Framework
The proton-decoupled ¹³C NMR spectrum of 5-Bromoquinolin-3-ol should display nine distinct

signals for the nine carbon atoms. The chemical shifts are indicative of the carbon's

hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromoquinolin-3-ol in DMSO-d₆

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~145 - 148

C-3 ~150 - 153

C-4 ~110 - 113

C-4a ~140 - 143

C-5 ~118 - 121

C-6 ~130 - 133

C-7 ~125 - 128

C-8 ~128 - 131

C-8a ~127 - 130

Disclaimer: These are predicted values based on data from analogous compounds and may

vary from experimental results.

Interpretation and Causality:
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C-2 and C-3: C-2 is deshielded by the adjacent nitrogen atom. C-3 is directly attached to the

electronegative oxygen atom, leading to a significant downfield shift.

C-5: The carbon atom directly bonded to the bromine (C-5) will have its chemical shift

influenced by the heavy atom effect, though this is often less pronounced than the electronic

effects on neighboring carbons.

Quaternary Carbons (C-4a, C-8a): These carbons, which are not directly bonded to any

protons, will typically show weaker signals in the spectrum.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.[1]

Sample Preparation:

Accurately weigh 5-10 mg of 5-Bromoquinolin-3-ol for ¹H NMR and 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Spectrometer Setup and Data Acquisition:

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

For ¹H NMR, a standard one-pulse sequence is typically sufficient.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for

the less sensitive ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Frequencies for 5-Bromoquinolin-3-ol

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (hydroxyl) 3200 - 3500 Broad, Strong

C-H stretch (aromatic) 3000 - 3100 Medium

C=C and C=N stretch

(aromatic rings)
1500 - 1650 Medium to Strong

C-O stretch (phenol) 1200 - 1300 Strong

C-Br stretch 500 - 650 Medium

Interpretation and Causality:

O-H Stretch: The most prominent feature in the IR spectrum of 5-Bromoquinolin-3-ol is
expected to be a broad, strong absorption band in the 3200-3500 cm⁻¹ region, characteristic

of the hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H bonds

within the aromatic quinoline ring.

Ring Vibrations: The complex pattern of absorptions in the 1500-1650 cm⁻¹ region

corresponds to the stretching vibrations of the C=C and C=N bonds within the quinoline

scaffold.
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C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range is expected for the stretching

vibration of the phenolic C-O bond.

C-Br Stretch: The absorption due to the carbon-bromine bond typically appears in the

fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition
Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used,

requiring a small amount of the neat solid to be placed on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with

dry potassium bromide and pressing it into a transparent disk.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the IR beam path and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide structural

information through fragmentation analysis.

Predicted Mass Spectrum of 5-Bromoquinolin-3-ol:

Molecular Ion Peak (M⁺): The key feature in the mass spectrum will be the molecular ion

peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and

⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity,

separated by 2 m/z units.
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[M]⁺ for C₉H₆⁷⁹BrNO at m/z ≈ 223

[M+2]⁺ for C₉H₆⁸¹BrNO at m/z ≈ 225

Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives involve

the loss of small neutral molecules. For 5-Bromoquinolin-3-ol, potential fragmentation could

include the loss of CO, HCN, or Br.

Experimental Protocol for MS Data Acquisition
Sample Introduction and Ionization:

The sample can be introduced into the mass spectrometer via direct infusion or coupled

with a chromatographic technique like Gas Chromatography (GC) or Liquid

Chromatography (LC).

A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron

Ionization (EI), is chosen based on the sample's properties and the desired information.

Mass Analysis and Detection:

The generated ions are separated based on their m/z ratio by a mass analyzer (e.g.,

quadrupole, time-of-flight).

The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow
The structural elucidation of 5-Bromoquinolin-3-ol is a logical process that integrates data

from multiple spectroscopic techniques.
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Caption: Workflow for the structural elucidation of 5-Bromoquinolin-3-ol.

Conclusion
The comprehensive spectroscopic characterization of 5-Bromoquinolin-3-ol relies on the

synergistic application of NMR, IR, and MS techniques. This guide provides a detailed

predictive framework for the expected spectroscopic data based on the compound's structure

and data from analogous molecules. The interpretation of ¹H and ¹³C NMR spectra reveals the

carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups,

and mass spectrometry verifies the molecular weight and elemental composition. Adherence to

rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which

is the cornerstone of accurate structural assignment in chemical research and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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